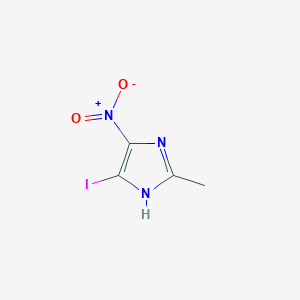
Bismuth oxide
Übersicht
Beschreibung
Bismuth oxide, with the chemical formula Bi2O3, is an inorganic compound that is commonly used in various scientific and industrial applications. It is found naturally as the minerals bismite and sphaerobismoite, but it is typically obtained as a by-product of the smelting of copper and lead ores . This compound is known for its unique properties, including high thermal stability, significant oxygen ion conductivity, and a high dielectric constant .
Synthetic Routes and Reaction Conditions:
Thermal Decomposition: this compound can be prepared by the thermal decomposition of bismuth(III) nitrate. The reaction involves gently heating bismuth(III) nitrate until it decomposes into this compound, nitrogen dioxide, and oxygen. The chemical equation for this reaction is: [ 2Bi(NO_3)_3 \rightarrow 2Bi_2O_3 + 6NO_2 + O_2 ]
Precipitation Method: Another method involves the precipitation of bismuth salts using strong alkalis such as sodium hydroxide.
Industrial Production Methods:
Hydrothermal Method: This method involves the use of hydrothermal reactions to synthesize bismuth oxides with different valence states and crystal structures.
Types of Reactions:
Oxidation: this compound can be formed by the oxidation of bismuth metal in the presence of oxygen. The reaction is as follows: [ 4Bi + 3O_2 \rightarrow 2Bi_2O_3 ]
Reduction: this compound can be reduced to bismuth metal using reducing agents such as ethanol.
Substitution: this compound can undergo substitution reactions with halogens to form bismuth halides. For example, the reaction with chlorine produces bismuth(III) chloride: [ 2Bi_2O_3 + 6Cl_2 \rightarrow 4BiCl_3 + 3O_2 ]
Common Reagents and Conditions:
Oxidation: Oxygen gas is commonly used as the oxidizing agent.
Reduction: Ethanol or other reducing agents can be used under controlled conditions.
Substitution: Halogens such as chlorine, bromine, and iodine are used in substitution reactions.
Major Products:
Oxidation: this compound (Bi2O3)
Reduction: Bismuth metal (Bi)
Substitution: Bismuth halides (e.g., BiCl3, BiBr3, BiI3)
Wissenschaftliche Forschungsanwendungen
Wismutoxid findet eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:
Biologie und Medizin: Wismut-basierte Verbindungen werden bei der Behandlung von Magen-Darm-Erkrankungen wie Dyspepsie und Magengeschwüren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Wismutoxid in biomedizinischen Anwendungen umfasst mehrere Wege:
Enzyminhibition: Wismutverbindungen können Enzyme hemmen, indem sie an ihre aktiven Zentren binden.
Reaktiver oxidativer Stress: Wismut kann in mikrobiellen Zellen oxidativen Stress induzieren, was zu Zellschäden und Zelltod führt.
Proteinbindung: Wismut bindet an Hitzeschock- und Histidin-reiche Proteine und stört deren Funktion.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The current meta-analysis of data is the first of its kind and a step forward in analyzing the potential of BiO2-x and its derivatives quantitatively and extensively. It implies the future research directions that can be adopted for development of the improved techniques of preparing photocatalysts made up of BiO2-x and its derivatives .
Vergleich Mit ähnlichen Verbindungen
Wismutoxid kann mit anderen Wismutverbindungen und Oxiden ähnlicher Elemente verglichen werden:
Wismuttrioxid (Bi2O3): Ähnlich wie Wismutoxid, aber mit verschiedenen kristallinen Phasen.
Wismutoxyhalogenide (BiOX): Diese Verbindungen weisen photokatalytische Eigenschaften auf und werden in Umweltanwendungen eingesetzt.
Wismutvanadat (BiVO4): Bekannt für seine photokatalytische Aktivität bei der Wasserspaltung.
Wismutmolybdat (Bi2MoO6): Wird in der Katalyse und der Sanierung der Umwelt eingesetzt.
Wismutwolframat (Bi2WO6): Ein weiterer Photokatalysator mit Anwendungen in der Umweltreinigung.
Wismutoxid zeichnet sich durch seine hohe Sauerstoffionenleitfähigkeit aus, was es für Anwendungen in Festkörperelektrolytzellen und anderen elektronischen Geräten geeignet macht .
Eigenschaften
IUPAC Name |
dibismuth;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXMATWDRGMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Bi+3].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O3 | |
| Record name | bismuth(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Bismuth(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1304-76-3 (Parent) | |
| Record name | Bismuth tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
465.959 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless solid; [Merck Index] Insoluble; [MSDSonline] | |
| Record name | Bismuth(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8013 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12048-50-9, 12640-40-3, 1304-76-3 | |
| Record name | Bismuth tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISMUTH OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6I4E79QF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)




![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)

